molecular formula C24H27N5O2 B12267844 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole

Cat. No.: B12267844
M. Wt: 417.5 g/mol
InChI Key: HDAZUPXDCKATHJ-UHFFFAOYSA-N
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Description

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole is a complex organic compound featuring a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Ring: Starting with a suitable precursor, such as o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with a carboxylic acid derivative under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is synthesized by reacting an appropriate azetidine precursor with the benzodiazole derivative. This step often requires the use of strong bases and high temperatures to facilitate ring closure.

    Indazole Ring Construction: The indazole ring is constructed by cyclizing a hydrazine derivative with a suitable ketone or aldehyde under acidic or basic conditions.

    Final Coupling Reaction: The final step involves coupling the benzodiazole-azetidine intermediate with the indazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or indazole rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated derivatives, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in diseases such as cancer or neurological disorders.

    Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic or photonic characteristics.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole share structural similarities and may exhibit comparable biological activities.

    Indazole Derivatives:

    Azetidine Derivatives: 1-azetidinecarboxylic acid is a simpler azetidine derivative that can be used as a building block in organic synthesis.

Uniqueness

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole is unique due to its combination of three distinct heterocyclic rings, each contributing to its overall chemical and biological properties. This structural complexity allows for a wide range of potential interactions and applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone

InChI

InChI=1S/C24H27N5O2/c1-24(2,3)23-25-18-8-6-7-9-20(18)29(23)16-13-28(14-16)21(30)15-10-11-17-19(12-15)26-27(4)22(17)31-5/h6-12,16H,13-14H2,1-5H3

InChI Key

HDAZUPXDCKATHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC5=NN(C(=C5C=C4)OC)C

Origin of Product

United States

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